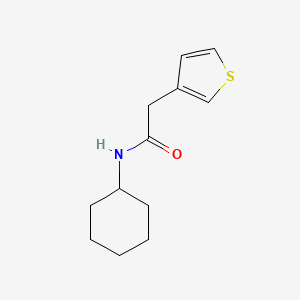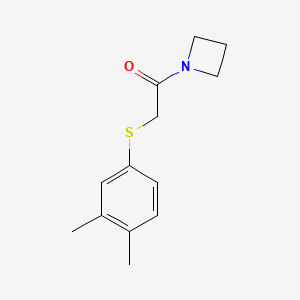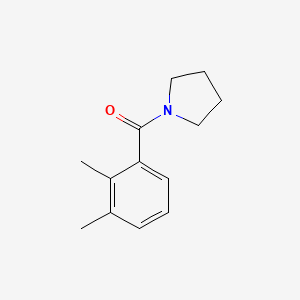
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AFSE and is a member of the sulfonamide class of compounds. AFSE has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of AFSE is believed to involve the inhibition of enzymes involved in various biological processes. The compound has been found to bind to the active site of enzymes, thereby preventing their normal functioning. AFSE has also been shown to interact with various cellular signaling pathways, leading to its biological effects.
Biochemical and Physiological Effects:
AFSE has been found to exhibit several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. AFSE has also been found to possess antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound has been shown to possess antimicrobial activity against several bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
AFSE has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. AFSE has also been found to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the compound also has some limitations, including its low solubility in water and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on AFSE. One potential area of research is the development of new drugs based on the compound's biological activities. AFSE could also be further studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, cancer, and infectious diseases. Additionally, future research could focus on improving the synthesis and purification methods for AFSE, as well as investigating its potential toxicity and pharmacokinetics.
Synthesemethoden
The synthesis of AFSE involves the reaction of 4-fluorobenzene sulfonamide with ethyl 2-bromoacetate, followed by the addition of sodium azide and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
AFSE has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. AFSE has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial activities.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNOS/c12-9-2-4-10(5-3-9)15-8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLYGVRNCSSGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-oxo-4-(pyrrolidin-1-ylmethyl)chromen-7-yl]acetamide](/img/structure/B7474317.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)






![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)